- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640

Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

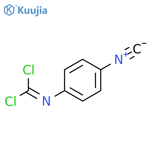

1,4-DIISOCYANOBENZENE structure

Nome del prodotto:1,4-DIISOCYANOBENZENE

1,4-DIISOCYANOBENZENE Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,4-DIISOCYANOBENZENE

- 1,4-PHENYLENE DIISOCYANIDE

- Benzene,1,4-diisocyano-

- 1,4-diisocyanobenzol

- 1,4-phenylendiisocyanide

- phenylene-1,4-bisisocyanide

- p-phenylene-1,4-diisocyanate

- TOS-BB-0782

- 1,4-Diisocyanobenzene (ACI)

- p-Phenylene isocyanide (7CI, 8CI)

- p-Diisocyanobenzene

- p-Phenyl diisocyanide

- 4-Isocyanophenylisocyanide

- DB-057409

- 935-16-0

- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6

- AS-81211

- GEO-02803

- W-200529

- DTXSID10377957

- MFCD00012383

- SCHEMBL409015

- 1,4-Phenylenediisocyanide

- AKOS015913089

-

- MDL: MFCD00012383

- Inchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H

- Chiave InChI: IXACFSRTSHAQIX-UHFFFAOYSA-N

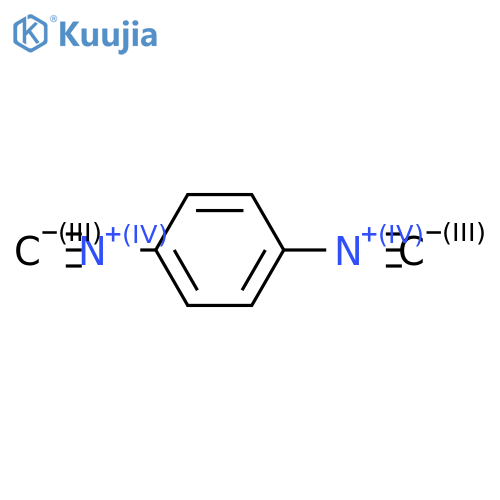

- Sorrisi: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1

Proprietà calcolate

- Massa esatta: 128.03700

- Massa monoisotopica: 128.037448136g/mol

- Conta atomi isotopi: niente

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: niente

- Conteggio di unità legate in modo Covalent: niente

- Conto di stereocentri atomici definito: niente

- Conta stereocentri atomici non definiti: niente

- Conto stereocentrico definito delle obbligazioni: niente

- Conto stereocenter di bond non definito: niente

- Carica superficiale: niente

- Conta Tautomer: niente

- XLogP3: niente

- Superficie polare topologica: 8.7Ų

Proprietà sperimentali

- Colore/forma: Non determinato

- Punto di fusione: 160 °C (dec.) (lit.)

- Punto di ebollizione: °Cat760mmHg

- Punto di infiammabilità: °C

- PSA: 0.00000

- LogP: 1.24960

- Solubilità: Non determinato

1,4-DIISOCYANOBENZENE Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302 + H312 + H332-H315-H319-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 3335

- WGK Germania:3

- Codice categoria di pericolo: 20/21/22-36/37/38

- Istruzioni di sicurezza: S26

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R20/21/22

1,4-DIISOCYANOBENZENE Dati doganali

- CODICE SA:2926909090

- Dati doganali:

Codice doganale cinese:

2926909090Panoramica:

2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

1,4-DIISOCYANOBENZENE Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2024-06-07 | |

| A2B Chem LLC | AB57530-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$153.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2025-02-21 | |

| abcr | AB530230-1g |

1,4-Phenylene diisocyanide, 97%; . |

935-16-0 | 97% | 1g |

€330.00 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1014998-1g |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 1g |

$565 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |

1,4-DIISOCYANOBENZENE |

935-16-0 | 1g |

¥3777.22 | 2023-12-08 | ||

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1014998-250mg |

1,4-Phenylene diisocyanide |

935-16-0 | 97% | 250mg |

$195 | 2025-02-27 |

1,4-DIISOCYANOBENZENE Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanes, Chemical Communications (Cambridge, 2022, 58(52), 7253-7256

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Toluene ; 8 h, reflux

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C

Riferimento

- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligands, Journal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

Riferimento

- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm, Advanced Synthesis & Catalysis, 2020, 362(2), 376-383

Metodo di produzione 6

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C

Riferimento

- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive Index, Journal of the American Chemical Society, 2021, 143(38), 15723-15731

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C

1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C

1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C

Riferimento

- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide Chemistry, Journal of the American Chemical Society, 2020, 142(50), 20956-20961

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

Riferimento

- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach, ChemistrySelect, 2020, 5(38), 11915-11920

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Alkyl-substituted phenylene diisonitriles, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Phosgene , Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Main group compounds. Para-substituted aryl isocyanides, Inorganic Syntheses, 2004, 34, 24-29

1,4-DIISOCYANOBENZENE Raw materials

- Carbonimidic dichloride, (4-isocyanophenyl)-

- n-(4-formamidophenyl)formamide

- Benzenamine, 4-isocyano-

1,4-DIISOCYANOBENZENE Preparation Products

1,4-DIISOCYANOBENZENE Letteratura correlata

-

Ryan P. Steele,Robert A. DiStasio Jr,Martin Head-Gordon,Yan Li,Giulia Galli Phys. Chem. Chem. Phys. 2010 12 82

-

Youngku Sohn,Debabrata Pradhan,Jung-Soo Kang,K. T. Leung RSC Adv. 2015 5 31472

-

John Kestell,Rasha Abuflaha,J. Anibal Boscoboinik,Yun Bai,Dennis W. Bennett,Wilfred T. Tysoe Chem. Commun. 2013 49 1422

-

Pablo Espinet,Katerina Soulantica,Jonathan P. H. Charmant,A. Guy Orpen Chem. Commun. 2000 915

-

Jorge A. Boscoboinik,Florencia C. Calaza,Zeesham Habeeb,Dennis W. Bennett,Dario J. Stacchiola,Martin A. Purino,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2010 12 11624

935-16-0 (1,4-DIISOCYANOBENZENE) Prodotti correlati

- 10124-78-4(2-Naphtyl isocyanide)

- 931-54-4(Isocyanobenzene)

- 294877-38-6(1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

- 1806832-85-8(Methyl 3-bromo-4-cyano-2-(difluoromethyl)pyridine-6-acetate)

- 1804688-20-7(4-(Difluoromethyl)-2-hydroxy-6-methylpyridine)

- 2171424-19-2(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

- 1361696-06-1(2-Amino-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)

- 1009101-70-5((1H-1,2,3-Triazol-4-yl)methanamine hydrochloride)

- 2228556-11-2(methyl 3-(1-ethenyl-1H-pyrazol-4-yl)-3-oxopropanoate)

- 2176202-04-1(2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:935-16-0)1,4-DIISOCYANOBENZENE

Purezza:99%

Quantità:1g

Prezzo ($):196.0